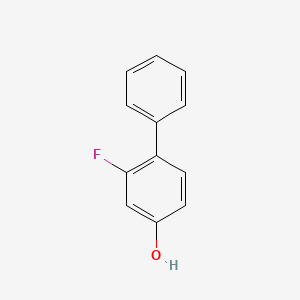

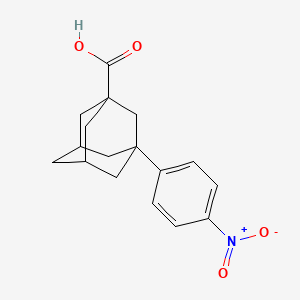

3-(4-Nitrophenyl)adamantane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

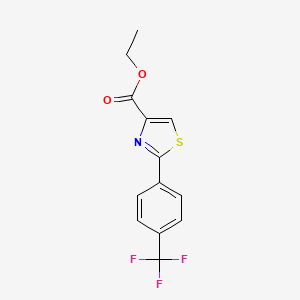

3-(4-Nitrophenyl)adamantane-1-carboxylic acid is a chemical compound with the molecular formula C17H19NO4 and a molecular weight of 301.34 . It is a versatile building block compound that has been used in various applications .

Molecular Structure Analysis

The InChI code for 3-(4-Nitrophenyl)adamantane-1-carboxylic acid is1S/C17H19NO4/c19-15(20)17-8-11-5-12(9-17)7-16(6-11,10-17)13-1-3-14(4-2-13)18(21)22/h1-4,11-12H,5-10H2,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

3-(4-Nitrophenyl)adamantane-1-carboxylic acid has a density of 1.387±0.06 g/cm3 (20 ºC 760 Torr), a melting point of 197 °C, a boiling point of 481.4°C at 760 mmHg, a flashing point of 198.4°C, and a vapor pressure of 4.44E-10mmHg at 25°C . Its refractive index is 1.648 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Adamantane derivatives have diverse applications in the field of medicinal chemistry . They have been introduced into many drugs for current clinical research and some of them are used for the treatment of neurological disease and/or used as the antiviral agents as well as the agents against type-2 diabetes .

Catalyst Development

Adamantane derivatives are also used in catalyst development . The unique structural, biological and stimulus-responsive properties of adamantane derivatives make them suitable for this application .

Nanomaterials

Adamantane derivatives are used in the development of nanomaterials . Their unique properties make them suitable for this application .

Synthesis of Monodisperse, Highly Crystalline CoPt 3 Nanoparticles

1-Adamantanecarboxylic acid, a similar compound, is used as a stabilizer in the synthesis of monodisperse, highly crystalline CoPt 3 nanoparticles .

Synthesis of Porous Platinum Nanoparticles

1-Adamantanecarboxylic acid is also used in the synthesis of porous platinum nanoparticles .

Optoelectronic Materials

1-Adamantanecarboxylic acid, a similar compound, is used as an additive in polycondensation reactions to yield conjugated polymers as possible optoelectronic materials .

Direct Radical Functionalization

Adamantane derivatives have been used in direct radical functionalization methods to access substituted adamantanes and diamondoids . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(4-nitrophenyl)adamantane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c19-15(20)17-8-11-5-12(9-17)7-16(6-11,10-17)13-1-3-14(4-2-13)18(21)22/h1-4,11-12H,5-10H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYFFTQRRDPOIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372046 |

Source

|

| Record name | 3-(4-nitrophenyl)adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitrophenyl)adamantane-1-carboxylic acid | |

CAS RN |

7123-76-4 |

Source

|

| Record name | 3-(4-nitrophenyl)adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B1301800.png)